An In-depth Technical Guide to Methyldymron: Chemical Structure, Properties, and Biological Interactions
An In-depth Technical Guide to Methyldymron: Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyldymron is a phenylurea herbicide previously utilized for the pre-emergence control of cyperaceous and some annual grass weeds, primarily in turf.[1] Although now considered obsolete, a comprehensive understanding of its chemical and biological properties remains pertinent for environmental monitoring, toxicological assessment, and the broader study of herbicide science. This guide provides a detailed overview of Methyldymron's chemical structure, physicochemical properties, and its known biological interactions, including its mode of action, metabolic fate, and toxicological profile. The information is presented to serve as a valuable resource for researchers, scientists, and professionals in drug and herbicide development.
Chemical Identity and Structure
Methyldymron, systematically named 1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea, is a synthetic organic compound belonging to the phenylurea class of herbicides.[1][2]
Chemical Structure:
The molecular structure of Methyldymron consists of a central urea functional group with three substituents: a methyl group and a phenyl group attached to one nitrogen atom, and a 2-phenylpropan-2-yl group (also known as a cumyl group) attached to the other nitrogen atom.
Table 1: Chemical Identifiers of Methyldymron
| Identifier | Value | Reference |
| IUPAC Name | 1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea | [2] |
| CAS Number | 42609-73-4 | [1] |
| Molecular Formula | C₁₇H₂₀N₂O | |
| SMILES | CC(C)(c1ccccc1)NC(=O)N(C)c2ccccc2 | |
| InChIKey | FMINYZXVCTYSNY-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of Methyldymron are crucial for understanding its environmental fate and behavior. A summary of its key properties is presented in Table 2.
Table 2: Physicochemical Properties of Methyldymron
| Property | Value | Reference |
| Molecular Weight | 268.35 g/mol | |
| Appearance | Off-white powder | |
| Odor | Odorless | |
| Melting Point | 72 - 78 °C | |
| Boiling Point | 452.6 ± 28.0 °C (Predicted) | |
| Water Solubility | 120 mg/L at 20 °C | |
| logP (XlogP3) | 3.2 | |
| Density | 1.097 ± 0.06 g/cm³ (Predicted) | |
| pKa | 13.91 ± 0.46 (Predicted) | |
| Vapor Pressure | Not available | |
| Henry's Law Constant | Not available |
Biological Activity and Mechanism of Action
Herbicidal Activity
Methyldymron is a selective, pre-emergence herbicide. It is absorbed by the roots of emerging weeds and translocated throughout the plant. Its primary mode of action is the inhibition of cell division, which ultimately leads to the cessation of growth and death of susceptible weed species.
Molecular Mechanism of Action
While the broad mechanism of action is the inhibition of cell division, the specific molecular target of Methyldymron has not been definitively elucidated in publicly available literature. Phenylurea herbicides, as a class, are known to interfere with photosynthesis by inhibiting photosystem II (PSII). However, the primary described mode of action for Methyldymron is the disruption of cell division, suggesting a different or additional target compared to other phenylureas like diuron. Further research is required to identify the precise enzyme or signaling pathway that Methyldymron targets to exert its inhibitory effect on cell division.
A proposed logical workflow for identifying the molecular target of a herbicide like Methyldymron is outlined in the diagram below.
Metabolism and Environmental Fate
Understanding the metabolic pathways and environmental persistence of Methyldymron is crucial for assessing its ecological impact.
Metabolism in Plants
Detailed studies on the specific metabolic pathways of Methyldymron in plants are not extensively documented. However, based on the metabolism of other phenylurea herbicides, it is likely that Methyldymron undergoes a series of biotransformations within the plant. These can include N-demethylation, hydroxylation of the phenyl rings, and subsequent conjugation with endogenous molecules such as glucose or amino acids to form more water-soluble and less toxic metabolites.
The following diagram illustrates a generalized metabolic pathway for phenylurea herbicides in plants, which can be hypothesized for Methyldymron.
Environmental Fate
The primary route of dissipation for Methyldymron in the soil is through the formation of non-extractable residues. This suggests that the molecule and its metabolites become strongly bound to soil organic matter. The persistence and mobility of Methyldymron in different soil types would be influenced by factors such as soil composition, pH, microbial activity, and temperature.
Toxicology
The available toxicological data for Methyldymron is limited, and it is noted that significant data for a comprehensive hazard assessment is missing.
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Acute Toxicity: It is reported to have moderate acute toxicity to fish and Daphnia.
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Human Health: A low alert for human health has been indicated, though with a warning of missing data.
Further toxicological studies would be necessary to fully characterize the potential risks of Methyldymron to human health and the environment.
Experimental Protocols
Determination of Physicochemical Properties
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Melting Point: Determined using a capillary melting point apparatus.
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Water Solubility: Measured using the shake-flask method (OECD Guideline 105) where an excess of the chemical is equilibrated with water at a constant temperature, followed by determination of the concentration in the aqueous phase.
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Octanol-Water Partition Coefficient (logP): Determined using the shake-flask method (OECD Guideline 107) or by high-performance liquid chromatography (HPLC) (OECD Guideline 117).
Herbicide Efficacy Studies (Greenhouse)
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Plant Material: Seeds of target weed species (e.g., Cyperus spp.) and a non-target crop are sown in pots containing a standard soil mix.
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Herbicide Application: Methyldymron is dissolved in an appropriate solvent and applied to the soil surface pre-emergence of the seedlings at various concentrations.
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Growth Conditions: Pots are maintained in a greenhouse with controlled temperature, humidity, and light conditions.
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Assessment: At specified time intervals (e.g., 14 and 28 days after treatment), herbicidal efficacy is assessed by visual scoring of phytotoxicity and by measuring plant biomass (fresh and dry weight).
Cell Division Inhibition Assay (Root Meristem)
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Seed Germination: Seeds of a model plant (e.g., Allium cepa or Arabidopsis thaliana) are germinated in the presence of different concentrations of Methyldymron.
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Microscopy: Root tips are excised, fixed, and stained with a DNA-specific dye (e.g., DAPI).
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Analysis: The mitotic index (percentage of cells in mitosis) and the frequency of different mitotic phases are determined by microscopic observation. The morphology of the cells and mitotic spindles can also be examined.
Conclusion
Methyldymron is a phenylurea herbicide that functions by inhibiting cell division in susceptible weeds. While its use has been discontinued, the study of its chemical properties, biological activity, and environmental fate provides valuable insights into the design and development of new herbicides and the assessment of legacy environmental contaminants. The precise molecular target of Methyldymron's action on cell division remains an area for further investigation. The data and generalized protocols presented in this guide offer a foundational resource for researchers in the fields of agrochemistry, environmental science, and toxicology.
